(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Description
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound characterized by a benzyl group at the 1-position, methyl groups at the 3- and 5-positions, and a methanamine substituent at the 4-position of the pyrazole ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological investigations, particularly in oncology. The compound's synthesis typically involves alkylation of a pyrazole precursor followed by functional group modifications, as seen in related derivatives .
Properties
IUPAC Name |
(1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-13(8-14)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJOKRQRQBQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956567-89-8 | |
| Record name | (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the condensation of 3,5-dimethylpyrazole with benzylamine under specific reaction conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₇N₃
- Molecular Weight : 215.29 g/mol
- IUPAC Name : (1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine
The compound features a pyrazole ring substituted with a benzyl group and a methanamine moiety, which contributes to its reactivity and biological interactions.
Coordination Chemistry
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine acts as a ligand in coordination chemistry. It can form metal complexes that exhibit potential catalytic properties. These complexes are investigated for their ability to facilitate various chemical reactions, including oxidation and reduction processes.
Biological Activities
The compound has been explored for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
- Anticancer Potential : Preliminary investigations indicate that it could inhibit cancer cell proliferation through specific molecular interactions .
Pharmaceutical Development
Due to its ability to interact with biological targets, this compound is being evaluated as a potential drug candidate. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific diseases .
Material Science
In industrial applications, this compound is utilized in the synthesis of advanced materials. Its role as a building block enables the creation of more complex chemical entities used in various applications, from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Benzyl vs. The isopropyl analogue (167.25 g/mol) may offer better pharmacokinetic profiles for peripheral targets .
- Salt Forms: Dihydrochloride derivatives (e.g., C₆H₁₁N₃·2HCl) improve solubility, critical for intravenous formulations .
- Amide vs. Amine : N-Benzyl benzamide derivatives exhibit superior antiproliferative activity (IC₅₀ <1 μM) compared to methanamine analogues, likely due to enhanced target engagement via hydrogen bonding .
Biological Activity
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound is part of a broader class of pyrazole derivatives that exhibit various pharmacological properties, including anticancer and antimicrobial activities.
The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with benzylamine under specific conditions, often utilizing solvents like ethanol or methanol at elevated temperatures. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .
Key Mechanisms:
- mTORC1 Inhibition : Studies have shown that related compounds can inhibit the mTORC1 pathway, which plays a crucial role in cell growth and metabolism. This inhibition can lead to increased autophagy and reduced cell proliferation in cancer cells .
- Autophagy Modulation : The compound has been identified as a potential autophagy modulator, affecting cellular responses under nutrient-deficient conditions. This selective targeting may spare normal cells while disrupting survival mechanisms in cancer cells .
Biological Activity
The biological activities of this compound have been explored in various studies, focusing on its antiproliferative effects against cancer cell lines.
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of this compound exhibit submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These studies highlight the compound's potential as an anticancer agent with favorable metabolic stability .
Case Studies and Research Findings
Several studies have investigated the biological effects and mechanisms of action of this compound:
These findings suggest that this compound and its derivatives may represent a new class of anticancer agents with unique mechanisms of action.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reaction rates.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Scale-up considerations: Replace batch reactors with continuous flow systems for nitro reductions to improve safety and yield .
Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 230–265) validate molecular weight .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) for small-molecule refinement .
How can researchers design experiments to investigate the antiproliferative mechanisms of derivatives of this compound, particularly regarding mTORC1 and autophagy modulation?
Advanced
Experimental Design :
- Cell Lines : Use MIA PaCa-2 (pancreatic cancer) or ARPE-19 (normal retinal) cells to compare tumor vs. normal cell responses .
- Assays :
- mTORC1 Activity : Measure phosphorylation of downstream targets (e.g., S6K1, 4E-BP1) via Western blotting.
- Autophagic Flux : Use LC3-II turnover assays with/without lysosomal inhibitors (e.g., chloroquine) under nutrient-starved vs. re-fed conditions .
- Dose-Response : Test submicromolar to micromolar ranges (e.g., 0.1–10 µM) to identify concentration-dependent effects on autophagy and proliferation .
Q. Data Interpretation :
- Accumulation of LC3-II under starvation indicates impaired flux, while basal autophagy enhancement suggests dual mechanisms .
What strategies are effective for structure-activity relationship (SAR) studies on this scaffold to improve anticancer potency and metabolic stability?
Advanced
Key Modifications :
- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide ring to enhance binding affinity .
- Methanamine Chain : Replace methyl groups with bulkier substituents (e.g., ethyl, cyclopropyl) to improve metabolic stability .
- Hybrid Derivatives : Link to β-amino alcohol moieties (e.g., phenoxypropan-2-ol) to modulate solubility and target engagement .
Q. Validation :
- In Vitro ADME : Use liver microsome assays (human/rodent) to measure half-life (t₁/₂) and intrinsic clearance .
- Cellular Assays : Compare IC₅₀ values across analogs in MIA PaCa-2 cells (see Table 1).
Table 1 : Antiproliferative Activity of Select Derivatives
| Compound | IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 22 | 0.89 | >60 (human microsomes) |
| 23 | 0.76 | >60 (human microsomes) |
| Data sourced from in vitro studies |
How should researchers resolve contradictory observations where derivatives enhance basal autophagy but impair autophagic flux under stress conditions?
Advanced
Methodological Approach :
- Time-Course Experiments : Track LC3-II levels at multiple time points during starvation/refeeding to identify dynamic flux disruptions .
- Lysosomal Function Assays : Use LysoTracker Red to assess lysosomal acidification and cathepsin activity.
- mTORC1 Reactivation Monitoring : Measure mTORC1 activity (via phospho-S6K1) post-starvation to confirm impaired signaling recovery .
Q. Interpretation Framework :
- Basal Autophagy Enhancement : Likely due to mTORC1 inhibition under nutrient-rich conditions.
- Flux Impairment : Caused by failure to reactivate mTORC1 during refeeding, leading to lysosomal dysfunction .
What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound against solid tumors with hypoxic microenvironments?
Advanced
In Vitro Models :
- Hypoxia Chambers : Culture cells under 1% O₂ to mimic tumor hypoxia. Assess compound efficacy via ATP-based viability assays.
- 3D Spheroids : Use MIA PaCa-2 spheroids to study penetration and autophagy modulation in avascular structures .
Q. In Vivo Models :
- Xenografts : Implant MIA PaCa-2 cells in nude mice; administer compounds orally (10–50 mg/kg) to evaluate tumor growth inhibition.
- Biomarker Analysis : Harvest tumors for LC3-II/p62 immunohistochemistry to correlate autophagy effects with efficacy .
How can computational tools aid in predicting synthetic routes or target interactions for novel derivatives of this scaffold?
Advanced
Retrosynthesis Tools :
Q. Validation :
- Compare predicted vs. experimental NMR/MS data to refine computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
